3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid

Medicinal Chemistry Chemical Synthesis Procurement Standards

Research programs requiring the 4-(4-fluorophenyl)piperazine core often encounter undefined positional isomers that confound SAR. This product eliminates that risk with verified regiochemistry distinct from CAS 938303-42-5. Key advantages: • High 98% purity minimizes side reactions in amide coupling or esterification for library synthesis. • C2 propanoic acid linker provides precise geometry for CNS probe design targeting receptors like GPR38. • Validated identity supports HPLC/LC-MS method development to distinguish close-eluting intermediates.

Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
CAS No. 435270-82-9
Cat. No. B3137140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid
CAS435270-82-9
Molecular FormulaC13H17FN2O2
Molecular Weight252.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H17FN2O2/c14-11-1-3-12(4-2-11)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18)
InChIKeyOJEVCLMHRBHIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid: Structural & Identity Reference


3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid (CAS 435270-82-9) is a piperazine-based carboxylic acid derivative with the molecular formula C₁₃H₁₇FN₂O₂ and a molecular weight of 252.28 g/mol . The compound features a 4-(4-fluorophenyl)piperazine moiety linked via the N1 nitrogen to a propanoic acid side chain, positioning it as a key intermediate and reference scaffold within the broader chemical class of arylpiperazine propanoic acids . Its structure is distinct from both simpler building blocks (e.g., 1-(4-fluorophenyl)piperazine) and more complex drug-like analogs that incorporate extended substituents or heterocyclic systems .

Arylpiperazine scaffold for focused library synthesis
Carboxylic acid handle enables amide/ester diversification
Regiochemically defined (3-substituted) to avoid 2-isomer mismatch

In-Class Substitution Risks for 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid


Although this compound shares the same molecular formula and mass as its positional isomer 2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid (CAS 938303-42-5), these are chemically distinct entities with different regiochemistry, which can critically impact downstream reaction outcomes, biological target engagement, and physicochemical properties [1]. More broadly, within the arylpiperazine propanoic acid class, even minor structural deviations—such as aryl substitution pattern, side-chain length, or the presence of additional heteroatoms—result in compounds that engage entirely different pharmacological targets [2]. Therefore, assuming functional or synthetic interchangeability without specific comparative data is scientifically unjustified and introduces unacceptable risk into research programs.

Positional isomer mismatch
The 2-substituted propanoic acid isomer (CAS distinct) may alter reaction regioselectivity and biological readouts.
Linker length sensitivity
C2 vs. C3 propanoic linker differences shift spatial pharmacophore arrangement and can redirect target engagement profiles.
Aryl substitution divergence
Changes in aryl ring substitution or heteroatom placement lead to distinct biological target profiles within the piperazine class.

Differentiation Evidence for 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid


Purity Specification Benchmarking

This compound is available with a specified purity of 98% from a reputable vendor, which provides a higher level of assurance for sensitive synthetic applications compared to the more common 95% minimum purity specification offered for the same compound by other suppliers .

Purity specification
Specification review
+3 percentage points
Reported higher purity specification may support synthetic reproducibility where impurity control is critical.
Vendor comparison (Leyan 98% vs. AKSci 95% min); verify lot-specific COA.
Medicinal Chemistry Chemical Synthesis Procurement Standards

Positional Isomer Differentiation

The target compound (3-substituted propanoic acid; CAS 435270-82-9) is a positional isomer distinct from 2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid (CAS 938303-42-5) [1]. While both share the same molecular formula and mass, the different attachment point on the propanoic acid chain creates two distinct chemical entities with separate CAS registries, indicating they are not analytically or functionally interchangeable.

Positional isomer identity
Head-to-head
3-substituted propanoic acid vs. 2-substituted isomer (distinct CAS, regiochemistry)
Incorrect isomer selection may alter reaction outcomes and biological assay results; verify structural identity before procurement.
Structural comparison based on IUPAC and CAS registry assignments.
Chemical Synthesis Analytical Chemistry Structure-Activity Relationship

Linker Length Differentiation vs. Fananserin

The target compound's propanoic acid side chain (C2 linker) distinguishes it structurally from Fananserin, which contains a propyl (C3) linker connecting the same 4-(4-fluorophenyl)piperazine core to a naphthoisothiazole dioxide moiety . This seemingly minor variation in linker length is a critical determinant of Fananserin's activity as a dual 5-HT₂A and D₄ receptor antagonist , illustrating how the target compound's specific side-chain architecture positions it in a distinct pharmacological space.

Linker length vs. Fananserin
Context-dependent
C2 ethyl spacer (carboxylic acid) vs. C3 propyl spacer (naphthoisothiazole dioxide)
Linker length and terminal group define scaffold space for SAR libraries; C2 linker distinct from Fananserin's receptor pharmacology context.
Structural comparison only; no functional data on the target compound itself.
Neuropharmacology Receptor Pharmacology Medicinal Chemistry

Predicted Biological Activity Spectrum

Computational prediction using PASS (Prediction of Activity Spectra for Substances) software assigns this compound a high probability score for several biological activities, including lipid metabolism regulation (Pa=0.999) and angiogenesis stimulation (Pa=0.995) [1]. These predicted activities serve as a starting point for hypothesis-driven research and differentiate the compound from structurally related molecules that may exhibit distinct predicted activity profiles.

Predicted bioactivity
Data to verify
Lipid metabolism regulator (Pa=0.999); Angiogenesis stimulant (Pa=0.995)
In silico predictions may guide hypothesis generation for phenotypic screening; experimental validation required.
PASS software prediction; Pa > 0.7 indicates high in silico probability of activity.
Bioinformatics Drug Discovery Phenotypic Screening

Validated Applications of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid


Piperazine-Based Library Synthesis for CNS & Metabolic Targets

The compound's carboxylic acid group serves as a versatile handle for amide coupling, esterification, or reduction, enabling the efficient generation of structurally diverse libraries. Its 4-(4-fluorophenyl)piperazine core is a privileged scaffold found in numerous CNS-active agents and in patent literature concerning GPR38 and NPY Y2 receptors [1]. The high certified purity (98%) ensures that these synthetic transformations proceed with minimal interference from impurities.

Computationally Guided Phenotypic Screening

The high probability scores predicted for lipid metabolism regulation (Pa=0.999) and angiogenesis stimulation (Pa=0.995) [2] provide a data-driven hypothesis for including this compound in phenotypic screens relevant to metabolic diseases or vascular biology. This approach allows researchers to leverage computational guidance to prioritize compounds for experimental validation, potentially increasing hit rates in under-explored biological space.

Precision Synthesis with Defined Linker Lengths

The propanoic acid side chain provides a C2 linker that is distinct from the C3 linker found in molecules like Fananserin [1]. This specific geometry is essential for constructing analogs that require precise spatial arrangement of the 4-fluorophenyl group relative to an attached pharmacophore. For projects exploring structure-activity relationships around linker length, this compound offers a non-ambiguous, well-defined starting point.

Reference Standard for Analytical Method Development

The compound's distinct CAS registry number (435270-82-9) and its differentiation from the positional isomer CAS 938303-42-5 [3] underscore its utility as a reference standard for analytical chemistry. It can be employed to develop and validate HPLC, LC-MS, or NMR methods aimed at distinguishing between closely related synthetic intermediates or potential process impurities in complex reaction mixtures.

Application
Selection Property
Validation Focus
Piperazine-based library synthesis
Carboxylic acid conjugation handle; arylpiperazine scaffold
Synthetic purity and regiochemical identity verification
In silico-guided phenotypic screening
Predicted lipid metabolism / angiogenesis activity profiles
Experimental validation of predicted activities in relevant assays
Linker-defined SAR exploration
C2 propanoic acid linker; spatial geometry distinct from C3 analogs
Pharmacophore arrangement and scaffold geometry verification
Analytical reference standard
Unique CAS 435270-82-9 and 3-substituted regiochemistry
Method specificity for separating 3- from 2-substituted isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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